molecular formula C13H18FNO3 B2505596 Tert-butyl 6-amino-3-ethoxy-2-fluorobenzoate CAS No. 2248362-88-9

Tert-butyl 6-amino-3-ethoxy-2-fluorobenzoate

Cat. No.: B2505596
CAS No.: 2248362-88-9
M. Wt: 255.289
InChI Key: LSGQDCGIIRZHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-amino-3-ethoxy-2-fluorobenzoate is an organic compound that features a tert-butyl ester group, an amino group, an ethoxy group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-3-ethoxy-2-fluorobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 6-amino-3-ethoxy-2-fluorobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, can be achieved through continuous flow processes. These methods are more efficient and sustainable compared to traditional batch processes, allowing for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-3-ethoxy-2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzoates, while reduction of the ester group can produce alcohol derivatives.

Scientific Research Applications

Tert-butyl 6-amino-3-ethoxy-2-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-3-ethoxy-2-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. The fluorine atom can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-amino-3-methoxy-2-fluorobenzoate
  • Tert-butyl 6-amino-3-ethoxy-4-fluorobenzoate
  • Tert-butyl 6-amino-3-ethoxy-2-chlorobenzoate

Uniqueness

Tert-butyl 6-amino-3-ethoxy-2-fluorobenzoate is unique due to the specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the ethoxy group, in particular, can influence the compound’s solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

tert-butyl 6-amino-3-ethoxy-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3/c1-5-17-9-7-6-8(15)10(11(9)14)12(16)18-13(2,3)4/h6-7H,5,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGQDCGIIRZHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)N)C(=O)OC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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